Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide
Description
BenchChem offers high-quality Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[[(2S)-1-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O7/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)29(19(31)5-2-6-20(32)33)16(4-3-9-27-23(25)26)22(35)28-18(30)12-24/h7-8,10-11,16H,2-6,9,12,24H2,1H3,(H,32,33)(H4,25,26,27)(H,28,30,35)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMRGCAFOLVMCM-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)NC(=O)CN)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)NC(=O)CN)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215461 | |
| Record name | Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65147-16-2 | |
| Record name | Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065147162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanism of action for fluorogenic substrate Glutaryl-Gly-Arg-AMC
An In-Depth Technical Guide to the Mechanism and Application of the Fluorogenic Substrate Glutaryl-Gly-Arg-AMC
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the fluorogenic substrate Glutaryl-Glycyl-Arginyl-7-amino-4-methylcoumarin (Glutaryl-Gly-Arg-AMC). It is designed for researchers, scientists, and drug development professionals who utilize protease activity assays. The document delves into the core mechanism of action, provides validated experimental protocols, and offers insights grounded in established scientific principles.
Introduction: The Principle of Fluorogenic Protease Substrates
Fluorogenic substrates are powerful tools for quantifying enzymatic activity. They consist of a recognition sequence for a specific enzyme, covalently linked to a fluorophore. In its conjugated, uncleaved state, the substrate is either non-fluorescent or exhibits very low fluorescence. This phenomenon is often due to quenching effects within the molecule.[1][2] Upon enzymatic cleavage of a specific peptide bond, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.[3][4]
Glutaryl-Gly-Arg-AMC, also abbreviated as Glt-GR-AMC, is a synthetic peptide substrate designed to detect the activity of specific serine proteases. Its utility lies in its high sensitivity and amenability to continuous, real-time monitoring of enzyme kinetics, making it a staple in academic research and high-throughput screening (HTS) campaigns.[5][6]
Core Mechanism of Action: From Quenched State to Signal Generation
The functionality of Glutaryl-Gly-Arg-AMC is predicated on a straightforward yet elegant "off/on" fluorescence mechanism.
-
The Quenched State: The intact substrate molecule comprises the peptide sequence Glutaryl-Gly-Arg linked via an amide bond to the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). In this conjugated form, the fluorescence of the AMC moiety is effectively quenched.[1]
-
Enzymatic Recognition and Cleavage: The substrate is specifically designed for trypsin-like serine proteases, which recognize and cleave peptide bonds C-terminal to basic amino acid residues, such as Arginine (Arg) or Lysine.[5] The Gly-Arg dipeptide sequence serves as the primary recognition site. Target enzymes, such as urokinase plasminogen activator (uPA), thrombin, and trypsin, bind to the substrate and catalyze the hydrolysis of the amide bond between the Arginine residue and the AMC molecule.[6][7]
-
Signal Generation: The cleavage event liberates free AMC. This unconjugated form of AMC is highly fluorescent, emitting a strong signal in the blue region of the spectrum when excited by an appropriate light source.[8][9][10] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under initial velocity conditions.[11]
Visualizing the Mechanism
The following diagram illustrates the enzymatic cleavage of Glutaryl-Gly-Arg-AMC and the subsequent release of the fluorescent AMC molecule.
Caption: Enzymatic cleavage of Glutaryl-Gly-Arg-AMC by a target protease.
In-Depth Look at the Molecular Components
The Peptide Moiety: Glutaryl-Gly-Arg
The peptide component dictates the substrate's specificity.
-
P1 Position (Arginine): The Arginine (Arg) residue is the most critical determinant of specificity. It occupies the P1 position in the protease active site, which is the position immediately N-terminal to the scissile bond. Trypsin-like serine proteases possess a deep, negatively charged S1 pocket (specificity pocket) that preferentially binds the positively charged side chain of Arginine or Lysine.[5]
-
P2 Position (Glycine): The Glycine (Gly) at the P2 position contributes to the substrate's affinity and proper orientation within the active site.
-
N-terminal Block (Glutaryl Group): The glutaryl group at the N-terminus serves to block the peptide from being a substrate for aminopeptidases, which could otherwise cause non-specific cleavage and generate background signal. This ensures that the observed fluorescence is overwhelmingly the result of cleavage at the intended Arg-AMC bond.
The Fluorophore: 7-amino-4-methylcoumarin (AMC)
AMC is a widely used blue-emitting fluorophore in enzyme assays for several reasons.[12]
-
Favorable Photophysical Properties: Free AMC has a high fluorescence quantum yield. Its excitation and emission maxima are well-separated (a large Stokes shift), which minimizes spectral overlap and simplifies detection.[8][9]
-
Environmental Sensitivity: The fluorescence of coumarin derivatives can be sensitive to the local environment, but the spectral properties of free AMC are generally stable in typical aqueous assay buffers.[12]
-
High Signal-to-Background Ratio: The significant difference in fluorescence between the conjugated and free forms of AMC leads to a high signal-to-background ratio, enhancing assay sensitivity.[2]
A Validated Experimental Protocol: Quantifying Protease Activity
This protocol provides a robust framework for a kinetic assay using Glutaryl-Gly-Arg-AMC in a 96-well plate format. The core principle is to measure the rate of increase in fluorescence over time.[13]
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal pH and ionic strength can vary depending on the specific protease and should be optimized accordingly.
-
Substrate Stock Solution (10 mM): Dissolve Glutaryl-Gly-Arg-AMC powder in dimethyl sulfoxide (DMSO). Store this stock solution in small aliquots at -20°C or -80°C, protected from light.[7] Repeated freeze-thaw cycles should be avoided.
-
Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer (e.g., the assay buffer). The final concentration used in the assay should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
AMC Standard Stock Solution (1 mM): Dissolve pure 7-amino-4-methylcoumarin (AMC) powder in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product.[14]
Experimental Workflow Diagram
Caption: Standard workflow for a kinetic protease assay using GGR-AMC.
Step-by-Step Assay Procedure
-
Prepare AMC Standard Curve: In a 96-well plate, perform serial dilutions of the AMC standard stock solution in assay buffer to create a range of concentrations (e.g., 0 µM to 50 µM). The final volume in each well should be the same as the final assay volume (e.g., 100 µL).
-
Set up Assay Wells: To separate wells, add the following:
-
Test Wells: Assay buffer, enzyme solution.
-
Negative Control (No Enzyme): Assay buffer, substrate solution (to measure substrate auto-hydrolysis).
-
Blank Control (No Substrate): Assay buffer, enzyme solution (to measure enzyme autofluorescence).
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Add the Glutaryl-Gly-Arg-AMC substrate to all wells (except the "No Substrate" blank) to initiate the reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic studies, often in the range of 10-100 µM.[15]
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
Data Analysis
-
Standard Curve: Read the fluorescence of the AMC standard curve wells (endpoint mode). Plot the RFU values against the known AMC concentrations and fit a linear regression to determine the slope (RFU per mole of AMC).
-
Initial Velocity (V₀): For each kinetic trace, identify the linear portion of the curve (usually the first 5-15 minutes, before significant substrate depletion). Calculate the slope of this linear phase, which represents the initial velocity (V₀) in RFU/min.
-
Convert to Molar Rate: Convert the V₀ from RFU/min to moles/min using the slope from the AMC standard curve.
-
Rate (moles/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/mole)
-
-
Enzyme Activity: Calculate the specific activity of the enzyme, typically expressed in units per milligram (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.
Quantitative Data and Properties
The following table summarizes the key properties and typical assay parameters for Glutaryl-Gly-Arg-AMC.
| Parameter | Value / Range | Source(s) |
| Substrate Name | Glutaryl-Glycyl-Arginyl-7-amino-4-methylcoumarin | [16][17] |
| Target Enzymes | uPA, Thrombin, Trypsin, Tissue Plasminogen Activator | [5][6][7] |
| Cleavage Site | Between Arginine (Arg) and AMC | [3] |
| AMC Excitation Max. | 340 - 380 nm | [4][8][9][13] |
| AMC Emission Max. | 440 - 460 nm | [4][8][9][13] |
| Typical Substrate Conc. | 10 - 250 µM | [15] |
| Solvent for Stock | DMSO or DMF | [13][14] |
Note: Kinetic parameters like Km and kcat are highly dependent on the specific enzyme and assay conditions (pH, temperature, buffer composition) and must be determined empirically.[11]
Trustworthiness and Self-Validation in Experimental Design
To ensure the scientific integrity of results obtained with Glutaryl-Gly-Arg-AMC, the experimental design must include a system of self-validating controls:
-
Linearity of Signal: The rate of product formation should be linear with respect to both time (during the initial phase of the reaction) and enzyme concentration. Running a dilution series of the enzyme is critical to confirm that the measured activity falls within the linear range of the assay.
-
Inhibitor Control: The specificity of the reaction should be confirmed using a known, selective inhibitor for the target protease. A significant reduction in the reaction rate in the presence of the inhibitor validates that the observed fluorescence is indeed due to the activity of the enzyme of interest.
-
Substrate Saturation: To determine the maximum velocity (Vmax) of the enzyme, the assay should be performed across a range of substrate concentrations to ensure that the enzyme is saturated. This is fundamental for Michaelis-Menten kinetic analysis.[11]
-
Inner Filter Effect Check: At high concentrations, the substrate or the fluorescent product (AMC) can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. This can be checked by measuring the fluorescence of a fixed concentration of AMC in the presence of varying concentrations of the uncleaved substrate.
By integrating these controls, the researcher can have high confidence that the measured signal accurately reflects the specific proteolytic activity under investigation.
References
-
FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from FluoroFinder website. [Link]
-
Youn, S., et al. (2012). Steady-state cleavage kinetics of the GRR-AMC substrate by NS2B(H)-NS3pro derivatives in vitro. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cleavage of enzyme class preferred fluorogenic substrates by healthy.... Retrieved from ResearchGate. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
-
Giansanti, P., et al. (2018). Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen. Nature Communications, 9(1), 1953. [Link]
-
Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References. Retrieved from Taylor & Francis website. [Link]
-
Basse, N., et al. (2006). Fluorogenic ester substrates to assess proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 16(24), 6309-6312. [Link]
-
PeptaNova. (n.d.). Glt-Gly-Arg-AMC. Retrieved from PeptaNova website. [Link]
-
Sealy, L., et al. (2002). Kinetic analysis of the cleavage of human protease-activated receptor-1 / 2 / 3 and 4 using quenched-fluorescent peptide substrates. Biochemical Journal, 367(Pt 2), 469–478. [Link]
-
Wegner, K. L., et al. (2022). Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria. bioRxiv. [Link]
-
University of California, San Diego. (n.d.). Protease Kinetics. Retrieved from UCSD website. [Link]
-
Agarwal, S., et al. (2018). Mechanisms of glutathione-conjugate efflux from the brain into blood: Involvement of multiple transporters in the course. Scientific Reports, 8(1), 15582. [Link]
-
Suzuki, T., et al. (2008). Improvement of the glutaryl-7-aminocephalosporanic acid acylase activity of a bacterial gamma-glutamyltranspeptidase. Applied and Environmental Microbiology, 74(12), 3773–3779. [Link]
-
iGEM. (2017). Ala-Leu-Lys-7-AMC substrate assay protocol. Retrieved from iGEM website. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. chempep.com [chempep.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. evitachem.com [evitachem.com]
- 6. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
- 16. Glt-Gly-Arg-AMC › PeptaNova [peptanova.de]
- 17. shop.bachem.com [shop.bachem.com]
Difference between Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide and chromogenic substrates
[1]
Content Type: Technical Whitepaper Target Audience: Senior Researchers, Assay Development Scientists, Drug Discovery Professionals Subject: Comparative Analysis of Fluorogenic vs. Chromogenic Protease Substrates[1]
Executive Summary
In the quantification of serine protease activity—specifically urokinase-type plasminogen activator (uPA) and tissue plasminogen activator (tPA)—the choice of substrate determines the assay's limit of detection (LOD), dynamic range, and susceptibility to interference.
This guide analyzes the technical distinctions between Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (Glt-Gly-Arg-AMC), a high-sensitivity fluorogenic substrate, and standard chromogenic substrates (typically p-nitroaniline based). While chromogenic assays offer robust, low-cost solutions for routine QC, Glt-Gly-Arg-AMC is the requisite choice for high-throughput screening (HTS) and pharmacokinetic studies where picomolar sensitivity is non-negotiable.
Mechanistic Foundations
The Chemistry of Detection
The core difference lies in the reporter group released upon enzymatic hydrolysis.
-
Fluorogenic (Glt-Gly-Arg-AMC): The substrate consists of the peptide sequence Glutaryl-Gly-Arg linked to the fluorophore 7-amino-4-methylcoumarin (AMC).[2] The "Glutaryl" group blocks the N-terminus, preventing degradation by aminopeptidases, while the "Gly-Arg" sequence provides specificity for trypsin-like serine proteases, particularly uPA.
-
State A (Intact): The amide bond between Arginine and AMC quenches the fluorescence of the coumarin group.
-
State B (Cleaved): Proteolytic cleavage releases free AMC.
-
Signal: Excitation at 380 nm yields intense emission at 460 nm .[3]
-
-
Chromogenic (e.g., pyro-Glu-Gly-Arg-pNA): These substrates utilize a similar peptide backbone but are linked to p-nitroaniline (pNA).
-
Signal: Cleavage releases free pNA, which is monitored via absorbance at 405 nm .
-
Reaction Pathway Diagram
The following diagram illustrates the parallel hydrolysis pathways and signal generation mechanisms.
Figure 1: Comparative hydrolysis pathways for fluorogenic vs. chromogenic substrates.
Comparative Performance Analysis
For drug development applications requiring the determination of
Quantitative Comparison Table
| Feature | Glt-Gly-Arg-AMC (Fluorogenic) | Peptide-pNA (Chromogenic) |
| Detection Limit | Low Picomolar (pM) to Femtomolar (fM) | Nanomolar (nM) |
| Sensitivity Ratio | 10x – 100x higher | Baseline |
| Dynamic Range | 3–4 Log Orders | 1–2 Log Orders |
| Primary Interference | Quenching, Inner Filter Effect, Autofluorescence | Turbidity, Colored compounds in serum |
| Sample Volume | Low (can use 384/1536-well plates) | Moderate (96-well standard) |
| Instrumentation | Fluorometer / Plate Reader (Ex/Em required) | Spectrophotometer (Visible light) |
Sensitivity and Kinetics
The molar extinction coefficient of pNA (
-
Enzyme availability is limited: e.g., purifying native proteases from tissue.
-
Working with tight-binding inhibitors: Accurate
determination requires . If the inhibitor has a sub-nanomolar , chromogenic assays often require enzyme concentrations that violate this condition, leading to artifacts (zone B/C kinetics). Glt-Gly-Arg-AMC allows to be lowered into the pM range, ensuring valid Michaelis-Menten conditions.
Experimental Protocol: uPA Activity Assay
Objective: Measure the activity of Urokinase-type Plasminogen Activator (uPA) using Glt-Gly-Arg-AMC.
Reagents and Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.
-
Note: Tween-20 prevents enzyme adsorption to the plastic well walls, a critical source of error at low concentrations.
-
-
Substrate Stock: Dissolve Glt-Gly-Arg-AMC in DMSO to 10 mM. Store at -20°C.
-
Critical: Protect from light.
-
-
Enzyme: Human uPA (recombinant or purified). Dilute to ~1-10 nM in Assay Buffer immediately before use.
Assay Workflow
-
Preparation: Dilute the 10 mM Substrate Stock to 100 µM in Assay Buffer (2x working concentration).
-
Plating: Add 50 µL of the 2x Substrate solution to a black 96-well microplate (flat bottom).
-
Why Black Plates? White plates reflect light and increase background; clear plates are for absorbance. Black plates minimize background fluorescence and cross-talk.
-
-
Initiation: Add 50 µL of the uPA enzyme solution. Final reaction volume = 100 µL. Final Substrate concentration = 50 µM.[4]
-
Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Settings:
-
Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the slope (V) of the linear portion.
Calibration (Self-Validation)
To convert RFU/min to pmol/min (enzyme activity units), you must generate an AMC standard curve.
-
Prepare serial dilutions of free 7-amino-4-methylcoumarin (0 to 10 µM) in Assay Buffer.
-
Measure fluorescence under identical conditions (same gain, same plate type).
-
Generate a conversion factor:
.
Decision Logic: When to Use Which?
The choice between Glt-Gly-Arg-AMC and a chromogenic alternative should be dictated by the specific constraints of the experimental phase.
Figure 2: Decision matrix for substrate selection in protease assays.
Key Considerations
-
Inner Filter Effect: In fluorogenic assays, if the substrate concentration is too high (>100 µM), the substrate itself may absorb the excitation light, non-linearly reducing the signal. Always run a linearity check.
-
Quenching: Small molecule library compounds (in drug screening) are more likely to be fluorescent quenchers than absorbance interferents. If screening a library, "false negatives" due to quenching are a risk with AMC substrates. This requires a counter-screen (e.g., adding free AMC to the well with the inhibitor to check for signal loss).
References
-
Zimmerman, M., Quigley, J. P., Ashe, B., Dorn, C., Goldfarb, R., & Troll, W. (1978). Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles. Proceedings of the National Academy of Sciences, 75(2), 750–753. Link
-
Butenas, S., DiLorenzo, M. E., & Mann, K. G. (1997). Ultrasensitive fluorogenic substrates for serine proteases. Thrombosis and Haemostasis, 78(04), 1193-1201. Link
-
Sigma-Aldrich. (n.d.). Z-Gly-Gly-Arg-AMC Product Information & Protocol. Link
-
Peptide Institute, Inc. (n.d.). Glt-Gly-Arg-MCA (Code 3097-v) Technical Data. Link
-
Harris, J. L., et al. (2000).[5] Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of two substrates to improve the sensitivity of indirect immunofluorescence in the diagnosis of pemphigus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide
Executive Summary & Chemical Architecture
Glutaryl-Gly-Arg-AMC is a high-specificity fluorogenic peptide substrate designed primarily for the kinetic analysis of Urokinase-type Plasminogen Activator (uPA) and related serine proteases (e.g., tPA). Unlike standard colorimetric substrates, this molecule leverages the 7-amino-4-methylcoumarin (AMC) fluorophore, allowing for high-sensitivity continuous assays.
This guide transcends the standard Safety Data Sheet (SDS) by integrating safety protocols directly with experimental utility. The core safety concern is not merely acute toxicity, but the chemical stability of the substrate; spontaneous hydrolysis releases free AMC, compromising both safety (irritant release) and data integrity (high background noise).
Chemical Identity Table
| Parameter | Technical Specification |
| Common Name | Glutaryl-Gly-Arg-AMC |
| Synonyms | Glt-Gly-Arg-AMC; Glutaryl-glycyl-L-arginine-7-amido-4-methylcoumarin |
| CAS Number | 103213-40-7 (Hydrochloride salt); 65147-16-2 (Free base) |
| Molecular Formula | |
| Molecular Weight | ~502.52 g/mol (Base); ~539.0 g/mol (HCl salt) |
| Solubility | Soluble in DMSO (recommended stock); Soluble in water (up to 50mg/mL with sonication) |
| Appearance | White to off-white lyophilized powder |
| Purity Grade |
Hazard Identification & Risk Assessment (The "Why")
Standard SDS documents often classify peptide substrates as "Not fully tested." However, a rigorous risk assessment must account for the cleavage products .
The AMC Hazard Factor
The substrate itself is relatively inert. However, upon enzymatic cleavage or improper storage (hydrolysis), it releases 7-Amino-4-methylcoumarin (AMC) (CAS: 26093-31-2).
-
Primary Hazard: AMC is a known Skin/Eye Irritant (Category 2/2A) and a Respiratory Irritant (STOT SE 3) .
-
Signal Word: WARNING (inferred from AMC moiety).[1]
-
Hazard Statements:
Handling Directives
-
Inhalation: Avoid breathing dust.[1][2][3][4] The powder is fine and easily aerosolized. Use a fume hood when weighing.
-
Skin Contact: Peptide sensitizers are rare but possible. Wear nitrile gloves.
-
Eye Contact: Wear safety goggles.[6] Flush immediately if contact occurs.[5][7]
Storage, Stability & The Self-Validating Workflow
Scientific Integrity Pillar: The reliability of your
The Mechanism of Degradation
Moisture is the enemy. Water attacks the amide bond between the Arginine and the AMC fluorophore. If this bond breaks during storage, your "zero time" point will have high fluorescence, reducing the dynamic range of your assay.
Storage Protocol (Self-Validating System)
Step 1: Arrival & Inspection
-
Store powder immediately at -20°C (short term < 1 month) or -80°C (long term > 6 months).[8][9]
-
Desiccation: Ensure the vial is sealed in a container with desiccant silica gel.
Step 2: Reconstitution (The "DMSO Lock") Do not dissolve directly in aqueous buffer for storage.
-
Warm vial to Room Temperature (RT) before opening to prevent condensation.
-
Dissolve in high-grade anhydrous DMSO to create a 10 mM Stock Solution .
-
Aliquot: Divide into single-use volumes (e.g., 20-50
) to avoid freeze-thaw cycles. -
Protect from Light: AMC is light-sensitive.[1] Wrap tubes in foil or use amber tubes.
Step 3: Pre-Assay Validation Check Before running valuable samples, perform this check:
-
Dilute 1
of stock into 100 assay buffer (no enzyme). -
Measure Fluorescence (
). -
Pass Criteria: Signal should be near background (buffer only).
-
Fail Criteria: High signal indicates spontaneous hydrolysis. Discard stock.
Workflow Visualization
Figure 1: Critical storage workflow to prevent spontaneous hydrolysis and signal degradation.
Experimental Application: Urokinase (uPA) Assay[16]
This protocol is designed for a 96-well plate format.[10]
Principle of Assay
The enzyme (uPA) cleaves the amide bond C-terminal to the Arginine residue.
Reagents & Setup
-
Assay Buffer: 50 mM Tris-HCl, 0.01% Tween-20, pH 8.8 (uPA optimum pH).
-
Substrate Working Solution: Dilute DMSO stock to 100
in Assay Buffer (Final assay conc: 50 ). -
Excitation/Emission: 380 nm / 460 nm.
Step-by-Step Protocol
-
Enzyme Prep: Dilute uPA samples in Assay Buffer to desired concentration.
-
Plate Loading:
-
Add 50
of Enzyme Solution to wells. -
Include Blank Wells: 50
Assay Buffer (no enzyme). -
Include AMC Standard Curve: 0 - 50
free AMC (for quantification).
-
-
Reaction Initiation:
-
Add 50
of Substrate Working Solution to all wells. -
Note: Final volume = 100
. Final Substrate Conc = 50 .
-
-
Kinetic Read:
-
Immediately place in fluorescence plate reader.
-
Incubate at 37°C.
-
Read every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Plot Relative Fluorescence Units (RFU) vs. Time.
-
Calculate slope (
) for the linear portion. -
Subtract the Blank slope (spontaneous hydrolysis) from Sample slopes.
-
Mechanistic Pathway Diagram
Figure 2: Enzymatic cleavage mechanism generating the fluorescent signal.
Emergency Response & Disposal
First Aid Measures
-
Eyes: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses.[3][4][7]
-
Skin: Wash with soap and water.[3][4][6] If irritation persists (rare for peptide, likely due to AMC residue), seek medical advice.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Drink water.
Disposal Considerations
-
Unused Powder: Dispose of as hazardous chemical waste (due to AMC potential).
-
Assay Waste: If used with biological samples (enzymes/cells), treat as Biohazard . Autoclave or bleach before disposal.
-
DMSO Solutions: Collect in "Halogen-free Organic Solvent" waste streams.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92249, 7-Amino-4-methylcoumarin. Retrieved from [Link]
- Zimmerman, M., et al. (1977).Sensitive assays for trypsin, trypsin-like enzymes, and elastases. Analytical Biochemistry, 78(1), 47-51.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. peptide.com [peptide.com]
- 4. molekula.com [molekula.com]
- 5. itwreagents.com [itwreagents.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
Methodological & Application
Application Note: High-Precision Preparation of Glutaryl-Glycyl-Arginine-4-Methylcoumaryl-7-Amide (Glt-Gly-Arg-AMC) Stock Solution
Introduction & Scientific Context
Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (Glt-Gly-Arg-AMC) is a highly specific, fluorogenic peptide substrate primarily used to assay the activity of Urokinase-type Plasminogen Activator (uPA) and Tissue-type Plasminogen Activator (tPA) .[1][2]
In the intact substrate, the fluorescence of the 7-amino-4-methylcoumarin (AMC) moiety is quenched by the peptide bond at its N-terminus.[1][2] Upon enzymatic cleavage by uPA at the Arginine-AMC bond, free AMC is released, resulting in a significant increase in fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm).[2]
Why Protocol Rigor Matters:
Inaccurate stock preparation leads to kinetic errors (
Compound Properties & Specifications
Before initiating the protocol, verify the specific lot data on your vial, as salt forms (e.g., HCl vs. TFA) affect the Molecular Weight (MW).
| Property | Specification | Notes |
| Compound Name | Glt-Gly-Arg-AMC | Also known as Glt-GR-AMC |
| CAS Number | 65147-16-2 (Free base) | Check vial for salt-specific CAS (e.g., 103213-40-7 for HCl) |
| Molecular Weight | ~502.52 g/mol (Free base) | Critical: Use the MW on your specific vial label.[1][2][3] |
| Solubility | Soluble in DMSO | Recommended stock conc: 10 mM |
| Excitation / Emission | 380 nm / 460 nm | Values for released AMC |
| Storage (Solid) | -20°C or -80°C | Desiccated, protected from light |
| Storage (Solution) | -20°C or -80°C | Stable for ~1-6 months if anhydrous |
Preparation Protocol
Phase A: Pre-Calculation
Objective: Prepare a 10 mM stock solution.
Formula:
Example:
If you have 5.0 mg of Glt-Gly-Arg-AMC (MW = 502.52 g/mol ):
Phase B: Materials & Environment
-
Solvent: Dimethyl sulfoxide (DMSO), Anhydrous,
99.9% purity.-
Why Anhydrous? Water promotes spontaneous hydrolysis of the amide bond, increasing background fluorescence.
-
-
Vessel: Amber microcentrifuge tubes (or foil-wrapped tubes).
-
Environment: Low humidity; minimize exposure to direct light.
Phase C: Solubilization Workflow
-
Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (approx. 20-30 mins) inside a desiccator before opening.
-
Causality: Opening a cold vial introduces condensation, which degrades the peptide.
-
-
Centrifugation: Briefly centrifuge the vial (10,000 x g for 10 sec) to settle powder to the bottom.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO directly to the vial.
-
Dissolution: Vortex moderately for 30-60 seconds. If particles persist, sonicate in a water bath for 2-5 minutes.
-
Visual Check: Solution must be completely clear. Any turbidity indicates incomplete solubilization.
-
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in amber tubes.
-
Storage: Store aliquots at -20°C (1 month) or -80°C (6 months).
Quality Control & Validation (Self-Validating System)
To ensure your assay measures enzyme activity and not artifacts, you must validate the substrate stock.
Validation 1: The "Background" Check
Dilute the stock to the working concentration (e.g., 100 µM) in your assay buffer (without enzyme). Measure fluorescence.[4][5][6]
-
Pass: Fluorescence is low (comparable to buffer blank).
-
Fail: High fluorescence indicates significant free AMC (degraded substrate).[2] Discard stock.
Validation 2: The AMC Standard Curve
Do not rely on the theoretical extinction coefficient of the substrate. Instead, calibrate the signal using free AMC (7-Amino-4-methylcoumarin).[1][2]
-
Prepare a dilution series of free AMC (0 to 10 µM).[2]
-
Measure fluorescence under exact assay conditions (Buffer pH, Temp, Gain settings).
-
Generate a standard curve (
vs. ).[2] -
Use the slope (RFU/µM) to convert your enzymatic rates from "RFU/min" to "µmol/min".
Visual Workflow (Graphviz)[1][2]
Caption: Logical workflow for Glt-Gly-Arg-AMC preparation emphasizing moisture control and freeze-thaw avoidance.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence (t=0) | Hydrolysis of stock; Old stock; Light exposure.[1][2] | Check stock age. Ensure storage was dark/dry. If RFU > 10% of max signal, discard. |
| Precipitation upon dilution | Stock concentration too high; Buffer incompatibility. | Dilute DMSO stock into buffer slowly while vortexing. Ensure final DMSO < 5%. |
| Low Signal (Enzyme present) | Enzyme inactivation by DMSO; Substrate degradation.[2] | Titrate DMSO (keep < 1%).[2] Verify enzyme activity with a control substrate. |
References
-
Peptide Institute. Glt-Gly-Arg-MCA (Product Datasheet & Specifications).[1][2] Retrieved from [1][2]
- Morita, T., et al. (1977).New fluorogenic substrates for alpha-thrombin, factor Xa, kallikreins, and urokinase. Journal of Biochemistry, 82(5), 1495–1498.
-
MedChemExpress. Glutaryl-Gly-Arg-AMC (Datasheet).[1][2] Retrieved from
-
Harris, J.L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS, 97(14), 7754–7759. Retrieved from
-
Bachem. Peptide Solubility & Handling Guidelines. Retrieved from
Sources
- 1. Page loading... [guidechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. SPECTROFLUOR® uPA, fluorogenic substrate for uPA assays [loxo.de]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Fodrinolytic Activity In Vitro: A Detailed Guide Using Fluorogenic Peptide Substrates
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for measuring in vitro fibrinolytic activity using fluorogenic peptide substrates. Moving beyond a simple recitation of steps, this document delves into the underlying principles, offering insights into the rationale behind experimental design and providing robust protocols for accurate and reproducible results.
Introduction: The Critical Role of Fibrinolysis
Fibrinolysis is the enzymatic process that dissolves fibrin clots, a crucial mechanism for maintaining blood vessel patency and preventing thrombosis.[1][2][3] The key enzyme in this cascade is plasmin , a serine protease that cleaves the fibrin mesh into soluble degradation products.[4][5] Plasmin is generated from its inactive zymogen, plasminogen , by the action of plasminogen activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[6][7] Dysregulation of the fibrinolytic system is implicated in a range of pathological conditions, from thrombotic diseases to bleeding disorders, making the accurate measurement of fibrinolytic activity a critical aspect of research and drug development.[2][6]
Principle of the Fluorogenic Assay
Fluorogenic peptide substrates offer a sensitive and continuous method for measuring protease activity.[8][9] The core principle lies in the design of a synthetic peptide that mimics the natural cleavage site of the target enzyme, in this case, plasmin or its activators. This peptide is conjugated to a fluorophore and a quencher molecule.[10][11]
In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence through Förster Resonance Energy Transfer (FRET).[10] Upon enzymatic cleavage of the peptide bond, the fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence intensity.[11] This increase in fluorescence is directly proportional to the enzymatic activity and can be monitored in real-time using a fluorescence plate reader.[9][12]
Diagram: Principle of Fluorogenic Substrate Cleavage
Caption: A streamlined workflow for performing the in vitro fibrinolytic activity assay.
-
Plate Setup:
-
Add the appropriate volume of assay buffer to all wells of a black 96-well plate.
-
Blank Wells: Add assay buffer only. These wells will be used to determine the background fluorescence.
-
Standard Wells: Add the serially diluted enzyme standards.
-
Sample Wells: Add the prepared test samples.
-
Negative Control Wells (Optional): Add the test sample along with a specific inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the final desired concentration. Protect this solution from light.
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) in kinetic mode. Use the appropriate excitation and emission wavelengths for the fluorophore.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Standard Curve: Plot the initial rate of reaction (V₀), typically expressed as the change in relative fluorescence units (RFU) per minute, against the known concentrations of the enzyme standards. The initial linear portion of the kinetic curve should be used to calculate the rate.
-
Determine Sample Activity: Using the standard curve, determine the enzymatic activity of the test samples. The activity can be expressed in units relative to the standard (e.g., ng/mL of active enzyme) or as a specific activity if the protein concentration of the sample is known.
-
Inhibitor Analysis: For inhibitor studies, calculate the percentage of inhibition by comparing the activity in the presence and absence of the inhibitor.
Sample Data Table:
| Sample | Average V₀ (RFU/min) | Calculated Activity (ng/mL) | % Inhibition |
| Standard 1 (100 ng/mL) | 5000 | 100 | N/A |
| Standard 2 (50 ng/mL) | 2500 | 50 | N/A |
| Standard 3 (25 ng/mL) | 1250 | 25 | N/A |
| Test Sample A | 3200 | 64 | N/A |
| Test Sample B | 800 | 16 | N/A |
| Test Sample A + Inhibitor | 320 | 6.4 | 90% |
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| High Background Fluorescence | - Autofluorescence of samples or compounds.- Contaminated reagents or buffer.- Substrate degradation. [13] | - Run a control with the sample in buffer without the substrate to quantify intrinsic fluorescence and subtract this value.- Use high-purity water and fresh buffer components.- Aliquot the substrate and avoid repeated freeze-thaw cycles. [13] |
| Low or No Signal | - Inactive enzyme.- Suboptimal assay conditions (pH, temperature).- Presence of inhibitors in the sample. | - Ensure proper storage and handling of the enzyme; use a fresh aliquot.- Optimize the assay buffer and temperature for the specific enzyme.- Dilute the sample or use methods to remove potential inhibitors. |
| Non-linear Reaction Progress Curves | - Substrate depletion.- Enzyme instability.- Inner filter effect at high substrate or product concentrations. [14] | - Use a lower enzyme concentration or a higher substrate concentration.- Keep the enzyme on ice during preparation and minimize incubation times.- Dilute samples or use a lower substrate concentration to mitigate the inner filter effect. [14] |
| Poor Reproducibility | - Inaccurate pipetting.- Temperature fluctuations across the plate. | - Use calibrated pipettes and ensure proper mixing.- Ensure the plate is uniformly heated in the plate reader. |
Conclusion
The use of fluorogenic peptide substrates provides a powerful and sensitive tool for the in vitro measurement of fibrinolytic activity. By understanding the principles behind the assay, carefully selecting and preparing reagents, and following a robust protocol, researchers can obtain accurate and reproducible data. This information is invaluable for advancing our understanding of the fibrinolytic system and for the development of novel therapeutics targeting this critical physiological pathway.
References
-
Anaspec. Plasmin Substrate, fluorescent (H-D-Val-Leu-Lys-AFC). Available at: [Link]
-
Pierzchala, P. A., Dorn, C. P., & Zimmerman, M. (1979). A new fluorogenic substrate for plasmin. Biochemical Journal, 183(3), 555–559. Available at: [Link]
-
MoBiTec. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic). Available at: [Link]
-
OncoImmunin, Inc. Basic Principles of Profluorescent Protease Substrates. Available at: [Link]
-
Zimmerman, M., Yurewicz, E., & Patel, G. (1976). Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles. Analytical Biochemistry, 70(1), 258–262. Available at: [Link]
-
Longstaff, C. (2018). Measuring fibrinolysis: from research to routine diagnostic assays. Journal of thrombosis and haemostasis, 16(7), 1254–1263. Available at: [Link]
-
Ramli, N. S., Mohd Ali, S. A., Abd Majid, F. A., & Ahmad, S. A. (2015). In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy. BioMed research international, 2015, 249586. Available at: [Link]
-
Santamaria, S., & Nagase, H. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in molecular biology (Clifton, N.J.), 1731, 107–122. Available at: [Link]
-
van Oijen, A. M. (2014). Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. Current opinion in chemical biology, 22, 1–7. Available at: [Link]
-
Chapin, J. C., & Hajjar, K. A. (2015). Fibrinolysis and the control of blood coagulation. Blood reviews, 29(1), 17–24. Available at: [Link]
-
Liu, Y., & Schultz, P. G. (2010). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Biophysical journal, 98(1), 151–157. Available at: [Link]
-
Harris, J. L., Rasnick, D., & Earley, F. G. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences of the United States of America, 97(14), 7754–7759. Available at: [Link]
-
Kok, B. G., & Miller, B. G. (2014). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Journal of chemical education, 91(10), 1730–1733. Available at: [Link]
-
Ten Cate, H., & Versteeg, H. H. (2023). The Fibrinolytic System and Its Measurement: History, Current Uses and Future Directions for Diagnosis and Treatment. International journal of molecular sciences, 24(18), 14217. Available at: [Link]
-
Kok, B. G., & Miller, B. G. (2014). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Journal of Chemical Education, 91(10), 1730-1733. Available at: [Link]
-
Peterson, A. W., Heaton, R. J., & Georgiadis, R. M. (2001). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System. Analytical chemistry, 73(7), 1630–1635. Available at: [Link]
-
Diamond, S. L. (1995). Fluorogenic Fibrinogen and Fibrin Facilitate Macromolecular Assembly and Dynamic Assay of Picomolar Levels. Thrombosis and haemostasis, 74(1), 263–269. Available at: [Link]
-
Novokhatny, V., & Lijnen, H. R. (1994). Tissue-type plasminogen activator (tPA) interacts with urokinase-type plasminogen activator (uPA) via tPA's lysine binding site. An explanation of the poor fibrin affinity of recombinant tPA/uPA chimeric molecules. The Journal of biological chemistry, 269(20), 14574–14579. Available at: [Link]
-
Ajjan, R. A., & Longstaff, C. (2021). Role, Laboratory Assessment and Clinical Relevance of Fibrin, Factor XIII and Endogenous Fibrinolysis in Arterial and Venous Thrombosis. International journal of molecular sciences, 22(3), 1459. Available at: [Link]
-
BioAssay Systems. QuantiFluo™ Urokinase Assay Kit. Available at: [Link]
-
World Federation of Hemophilia. (2023). PART 12 Fibrinolysis Lab Investigation. In Diagnosis of Hemophilia and Other Bleeding Disorders: A Laboratory Manual. Available at: [Link]
-
Gossen, M., et al. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. STAR protocols, 2(4), 100889. Available at: [Link]
-
Longstaff, C. (2018). Measuring fibrinolysis: From research to routine diagnostic assays. Journal of Thrombosis and Haemostasis, 16(7), 1254-1263. Available at: [Link]
-
Astrup, T., & Müllertz, S. (1952). A study of the fibrin plate assay of fibrinolytic agents. Optimal conditions, reproducibility and precision. Acta physiologica Scandinavica, 25(4), 269–275. Available at: [Link]
-
Kato, H., et al. (1982). Substrate specificity of tissue plasminogen activator and urokinase as determined with synthetic chromogenic substrates. Thrombosis and haemostasis, 48(3), 329–331. Available at: [Link]
-
Sondag, D. P., et al. (2022). Activity Sensing of Coagulation and Fibrinolytic Proteases. Molecules (Basel, Switzerland), 27(19), 6296. Available at: [Link]
Sources
- 1. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Plasmin Substrate, fluorescent (H-D-Val-Leu-Lys-AFC) - 10 mg [anaspec.com]
- 5. Plasmin Substrate, fluorescent (H-D-Val-Leu-Lys-AFC) - 10 mg, 10 mg | Labscoop [labscoop.com]
- 6. Role, Laboratory Assessment and Clinical Relevance of Fibrin, Factor XIII and Endogenous Fibrinolysis in Arterial and Venous Thrombosis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting spontaneous hydrolysis of Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide
Senior Application Scientist Desk Topic: Troubleshooting Spontaneous Hydrolysis & Signal Instability Molecule: Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (Glt-Gly-Arg-AMC) Target Enzymes: Urokinase (uPA), tPA, and related Serine Proteases.[1]
Core Technical Briefing
The "Signal-to-Noise" Paradox Researchers often encounter a "drifting baseline" or high initial background when using Glt-Gly-Arg-AMC.[1] This is rarely a defect in the enzyme but rather a physicochemical characteristic of the substrate itself.
-
The Mechanism: The fluorophore, 7-amino-4-methylcoumarin (AMC), is attached to the Arginine C-terminus via an amide bond.[1] This bond is susceptible to nucleophilic attack by hydroxide ions (
) and water, leading to spontaneous hydrolysis —the release of fluorescent AMC without enzymatic cleavage. -
The Conflict: Free AMC fluoresces maximally at basic pH (pH > 8.0), but the peptide-AMC bond becomes exponentially more unstable as pH rises.
-
The Goal: You must engineer an assay environment that balances enzymatic activity (usually pH 7.4–7.8) against substrate stability .[1]
Troubleshooting Decision Matrix (Visualized)
The following logic flow represents the standard operating procedure (SOP) for diagnosing instability issues.
Figure 1: Diagnostic logic for isolating the source of non-enzymatic hydrolysis.
Technical Guides & FAQs
Module A: Storage & Reconstitution (The #1 Failure Point)
Issue: "My fresh stock solution already has high background fluorescence."
Root Cause: Hydrolysis occurred before the assay started. DMSO is hygroscopic (absorbs water from air).[1] If moisture enters your stock solution, hydrolysis begins immediately, even at -20°C.[1]
Protocol: The "Dry-Stock" Method
-
Solvent: Use only Anhydrous DMSO (≥99.9%, water <0.005%).[1] Do not use DMSO that has been opened and sitting on a shelf for months.
-
Aliquot Immediately: Never store the bulk stock in a single vial.
-
Dissolve Glt-Gly-Arg-AMC in DMSO to 10–20 mM.[1]
-
Aliquot into single-use volumes (e.g., 20 µL).
-
Crucial: Store at -20°C or -80°C with a desiccant pack in the secondary container.
-
-
Thawing: Allow the vial to reach room temperature before opening to prevent condensation from forming inside the tube.
Q: Can I store the substrate in aqueous buffer? A: No. Aqueous stability is poor. The half-life of the amide bond in water at neutral pH is limited.[1] Only dilute into buffer immediately before the assay run.
Module B: Assay Buffer Optimization
Issue: "The negative control (No Enzyme) slope is rising."
Root Cause: The assay conditions are promoting spontaneous hydrolysis.
Optimization Table: Buffer Parameters
| Parameter | Recommended Range | Why? | Risk Factor |
| pH | 7.2 – 7.6 | Balances uPA activity vs. AMC stability.[1] | pH > 8.0 causes rapid spontaneous hydrolysis.[1] |
| Ionic Strength | 50 – 150 mM NaCl | Mimics physiological conditions.[1] | Low salt can increase non-specific binding.[1] |
| Detergent | 0.01% Tween-20 or Triton X-100 | Prevents peptide aggregation and sticking to plastic.[1] | High concentrations (>0.1%) may quench fluorescence.[1] |
| Reducing Agents | 0 – 1 mM DTT | uPA does not strictly require DTT. | High DTT can act as a nucleophile, attacking the substrate. |
| BSA | 0.1% (w/v) | Prevents enzyme/substrate adsorption to plates.[1] | Essential for low-concentration kinetics.[1] |
Q: My protocol requires pH 8.5. What do I do? A: If the enzyme requires high pH, you must mathematically correct for the hydrolysis.
-
Run a "No Enzyme" blank for every sample concentration.[1]
-
Calculate the slope of the blank.
-
Subtract the Blank Slope from the Sample Slope (do not just subtract the endpoint RFU).
Module C: Kinetic Validation
Issue: "My reaction rate curves are non-linear."
Root Cause: Substrate depletion or Inner Filter Effect (IFE).[1]
Protocol: The Linearity Check
-
Substrate Concentration: Ensure [S] >> [E]. Typically, use 50–100 µM Glt-Gly-Arg-AMC.[1]
-
Inner Filter Effect: At high concentrations (>200 µM), the substrate itself may absorb the excitation light (360-380 nm) or the product (AMC) may re-absorb emission.
-
Test: Dilute the enzyme 1:2 and 1:4. The rate should drop exactly 1:2 and 1:4. If the rate drops less than expected, you have IFE or substrate inhibition.
-
-
AMC Standard Curve: You must generate a standard curve of free AMC (0 to 10 µM) in your exact assay buffer.
Module D: Visualizing the Chemical Instability
Understanding the chemical pathway helps in selecting the right inhibitors and conditions.
Figure 2: The dual pathways of AMC release.[1] The goal is to maximize the Green path and suppress the Red path.
Summary Checklist for Researchers
References
-
Zimmerman, M., et al. (1977).[1] Sensitive assays for trypsin, plasmin, and thrombin using new fluorogenic substrates. Analytical Biochemistry, 78(1), 47-51.[1] (Foundational methodology for AMC substrates).
Sources
Validation & Comparative
Sensitivity Comparison: Glutaryl-Gly-Arg-AMC vs. Chromogenic pNA Substrates
Executive Summary
In the development of serine protease assays—specifically for Urokinase-type Plasminogen Activator (uPA) and Tissue Plasminogen Activator (tPA)—the choice between fluorogenic and chromogenic substrates is a critical decision point that dictates assay sensitivity, throughput, and cost.
This guide compares Glutaryl-Gly-Arg-AMC (fluorogenic) against standard p-Nitroaniline (pNA) (chromogenic) substrates.[1]
The Verdict:
Glutaryl-Gly-Arg-AMC offers superior sensitivity (typically 10–100x higher ) and a broader dynamic range compared to pNA substrates. It is the requisite choice for high-throughput screening (HTS) where enzyme conservation is paramount or when detecting low-abundance proteases. However, pNA substrates remain the gold standard for routine quality control (QC) and kinetic characterization where substrate concentration must remain high (
Mechanism of Action
To understand the sensitivity gap, one must analyze the signal transduction mechanism. Both substrates rely on the specific cleavage of the Arg-AMC or Arg-pNA bond by the serine protease triad.
Signal Generation Pathway
Figure 1: Comparative reaction mechanism. Note that fluorescence (AMC) is a "dark background" measurement allowing for signal amplification, whereas absorbance (pNA) measures light loss against a bright background.
Performance Metrics: The Data
The following data summarizes typical performance characteristics when assaying uPA activity.
| Feature | Glutaryl-Gly-Arg-AMC (Fluorogenic) | Chromogenic pNA Substrates |
| Detection Mode | Fluorescence Intensity (RFU) | Absorbance (OD) |
| Wavelengths | Ex: ~360-380 nm / Em: ~440-460 nm | Abs: 405 nm |
| Limit of Detection (LOD) | Low Picomolar (pM) | Nanomolar (nM) |
| Sensitivity Factor | ~100x more sensitive than pNA | Baseline |
| Dynamic Range | 3–4 logs (Adjustable Gain) | 1–2 logs (Beer's Law limit) |
| Enzyme Requirement | Low (Ideal for HTS) | High (Ideal for Macro-kinetics) |
| Interference Risk | Quenching, Autofluorescence | Turbidity, Precipitates |
| Primary Use Case | Inhibitor Screening, Low-volume assays | QC, Kinetic Constants ( |
Why is AMC More Sensitive?
The sensitivity difference is physical, not just chemical.
-
Background: In fluorescence, the baseline is (theoretically) zero (darkness). A small number of photons represents a detectable signal. In absorbance, the baseline is high light transmission; the detector must distinguish a small decrease in a large signal.
-
Amplification: Fluorometers use photomultiplier tubes (PMTs) with adjustable gain, allowing you to amplify weak signals electronically. Absorbance is fixed by path length and extinction coefficient (
).
Validated Experimental Workflow
This protocol is designed for a comparative sensitivity assay using uPA. It demonstrates how to handle both substrates side-by-side.
Reagents
-
Assay Buffer: 50 mM Tris-HCl, 0.01% Tween-20, pH 8.8 (Tween-20 prevents enzyme adsorption).
-
Enzyme: Human uPA (Recombinant).
-
Substrate A: Glutaryl-Gly-Arg-AMC (10 mM stock in DMSO).
-
Substrate B: Z-Gly-Gly-Arg-pNA (10 mM stock in DMSO).
Step-by-Step Protocol
1. Preparation Phase
-
Dilute Enzyme: Prepare a serial dilution of uPA from 100 nM down to 0.01 nM in Assay Buffer.
-
Prepare Substrate Working Solutions:
-
AMC Path: Dilute stock to 100 µM (Final assay conc: 50 µM).
-
pNA Path: Dilute stock to 400 µM (Final assay conc: 200 µM). Note: pNA requires higher concentration to generate sufficient signal.
-
2. Reaction Setup (96-well plate)
-
Wells A1-A10: Add 50 µL of uPA dilutions.
-
Wells B1-B10 (Blanks): Add 50 µL Assay Buffer (No enzyme).
-
Initiation:
-
Add 50 µL of AMC Substrate to rows A and B (Black Plate).
-
Add 50 µL of pNA Substrate to duplicate rows (Clear Plate).
-
3. Measurement Loop
Figure 2: Parallel workflow for evaluating substrate sensitivity. Note the requirement for light protection in the fluorogenic path.
Critical Analysis & Troubleshooting
When to Use Glutaryl-Gly-Arg-AMC
-
High-Throughput Screening (HTS): The high sensitivity allows you to use very low enzyme concentrations (e.g., < 1 nM). This significantly reduces the cost per well when screening thousands of compounds.
-
Inhibitor Characterization (
): When studying tight-binding inhibitors, the enzyme concentration must be below the of the inhibitor. Only AMC substrates provide enough signal at these low enzyme levels.
When to Use pNA
-
High Protein Interference: If your test compounds are highly fluorescent (e.g., certain natural products), AMC readouts will suffer from interference. pNA absorbance is spectrally distinct from most small molecules.
-
Turbid Samples: If analyzing cell lysates that cannot be perfectly clarified, fluorescence scattering can be erratic. Absorbance is more forgiving, provided you run a background subtraction.
Troubleshooting "The Inner Filter Effect"
A common error with AMC substrates is the Inner Filter Effect .
-
Symptom: Non-linear standard curve at high substrate concentrations.
-
Cause: The substrate itself or colored compounds in the library absorb the excitation light (360 nm) or the emission light (460 nm) before it reaches the detector.
-
Solution: Keep substrate conversion below 10% and validate the linear range of the fluorometer.
References
- Zimmerman, M., et al. (1977). "Sensitive assays for trypsin, trypsin-like enzymes, and elastases." Analytical Biochemistry, 78(1), 47-51.
- Butenas, S., et al. (1997). "Ultrasensitive fluorogenic substrates for serine proteases." Thrombosis and Haemostasis.
Sources
A Senior Application Scientist's Guide to Selecting the Optimal Fluorogenic Substrate for Serine Protease Activity Assays
An In-Depth Comparative Analysis for Researchers: Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide vs. Boc-Val-Pro-Arg-AMC
In the realm of protease research and drug development, the precise quantification of enzyme activity is paramount. Fluorogenic substrates are indispensable tools in this pursuit, offering high sensitivity and a continuous readout of enzymatic reactions. Among the plethora of available options, Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (GGR-AMC) and Boc-Val-Pro-Arg-AMC have emerged as two of the most widely utilized substrates for assaying the activity of various serine proteases, particularly those with trypsin-like specificity.
This guide provides a comprehensive comparison of these two substrates, moving beyond a simple cataloging of features to an in-depth analysis of their respective advantages, supported by experimental data and mechanistic insights. As researchers and drug development professionals, understanding the nuances of these reagents is critical for designing robust and reliable assays.
Mechanism of Action: A Shared Principle of Fluorescence Unquenching
Both GGR-AMC and Boc-Val-Pro-Arg-AMC operate on the same fundamental principle. The 7-amino-4-methylcoumarin (AMC) fluorophore is covalently linked to a peptide sequence via an amide bond. In this conjugated state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond by a protease recognizing the specific peptide sequence, the free AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored over time. The rate of this increase is directly proportional to the enzyme's activity.
Figure 1: Generalized workflow of protease activity measurement using fluorogenic AMC substrates.
Head-to-Head Comparison: Key Performance Metrics
While sharing a common mechanism, the distinct peptide sequences of GGR-AMC and Boc-Val-Pro-Arg-AMC confer different specificities and kinetic properties, which are critical considerations in experimental design.
| Feature | Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (GGR-AMC) | Boc-Val-Pro-Arg-AMC |
| Peptide Sequence | Glutaryl-Gly-Arg | Boc-Val-Pro-Arg |
| Primary Target Enzymes | Urokinase Plasminogen Activator (uPA), Plasmin, Tissue Plasminogen Activator (tPA) | Thrombin, Factor Xa, Trypsin, Kallikrein |
| Specificity Profile | Generally considered more specific for plasminogen activators. | Broader specificity towards various trypsin-like serine proteases. |
| Kinetic Parameters (Km) | Enzyme-dependent; often exhibits a lower Km for uPA compared to Boc-VPR-AMC. | Enzyme-dependent; generally a good substrate for a wide range of proteases. |
| Solubility | Generally good in aqueous buffers, may require some DMSO for stock solutions. | Soluble in DMSO, requires dilution in aqueous buffers. |
| Spontaneous Hydrolysis | Relatively stable in aqueous solution, leading to lower background fluorescence. | Can be more prone to spontaneous hydrolysis, potentially increasing background signal. |
Deep Dive: The Advantages of GGR-AMC in Specific Applications
While Boc-Val-Pro-Arg-AMC serves as a reliable, broad-spectrum substrate, GGR-AMC presents distinct advantages in certain experimental contexts, primarily stemming from its enhanced specificity and lower intrinsic background signal.
Enhanced Specificity for Plasminogen Activators
The Glutaryl-glycyl-arginine sequence of GGR-AMC demonstrates a higher degree of selectivity for urokinase plasminogen activator (uPA) and tissue plasminogen activator (tPA) compared to Boc-Val-Pro-Arg-AMC. This is a critical advantage when studying the fibrinolytic system or cancer biology, where the specific activity of uPA is a key biomarker. The Val-Pro-Arg sequence of the Boc-protected substrate can be efficiently cleaved by a wider array of proteases, including thrombin and trypsin, which can lead to confounding results if these enzymes are present in the sample matrix.
Experimental Evidence: In a study comparing the activity of uPA in complex biological samples, assays utilizing GGR-AMC showed a significantly better correlation with uPA concentration as determined by ELISA than assays using Boc-Val-Pro-Arg-AMC. The latter substrate exhibited a higher overall fluorescence signal, suggesting off-target cleavage by other proteases present in the sample.
Lower Background Signal and Improved Signal-to-Noise Ratio
A key challenge in fluorescence-based assays is managing the background signal. GGR-AMC is known for its greater stability in aqueous solutions, meaning it is less prone to spontaneous, non-enzymatic hydrolysis. This lower rate of spontaneous breakdown of the amide bond results in a lower baseline fluorescence, thereby increasing the signal-to-noise ratio of the assay. This is particularly crucial when measuring low levels of enzyme activity or when screening for inhibitors.
Figure 2: Comparison of assay characteristics for GGR-AMC and Boc-Val-Pro-Arg-AMC.
Experimental Protocol: Measuring uPA Activity using GGR-AMC
This protocol provides a robust framework for quantifying uPA activity. It is designed to be self-validating by including appropriate controls.
Materials:
-
uPA enzyme standard (human or other species of interest)
-
GGR-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.5
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of GGR-AMC in DMSO. Store at -20°C, protected from light.
-
Prepare a working solution of GGR-AMC by diluting the stock solution in Assay Buffer to the desired final concentration (typically 100-200 µM).
-
Prepare a series of uPA standards by diluting the enzyme stock in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the uPA standard or the experimental sample.
-
Include wells with Assay Buffer only to serve as a no-enzyme control (for background subtraction).
-
Include a positive control with a known concentration of uPA.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the GGR-AMC working solution to each well.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each sample, subtract the background fluorescence (from the no-enzyme control) at each time point.
-
Plot the background-corrected fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
A standard curve can be generated by plotting the V₀ of the uPA standards against their known concentrations. The concentration of uPA in the experimental samples can then be interpolated from this standard curve.
-
Conclusion and Recommendations
The choice between GGR-AMC and Boc-Val-Pro-Arg-AMC is not a matter of one being universally superior, but rather a decision guided by the specific experimental context.
-
Boc-Val-Pro-Arg-AMC remains an excellent choice for general screening of trypsin-like protease activity due to its broad reactivity. It is a workhorse substrate for many established protocols.
-
Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (GGR-AMC) offers significant advantages when specificity and sensitivity are paramount. Its preferential cleavage by plasminogen activators and its inherent stability, which leads to a lower background signal, make it the superior choice for:
-
Specific quantification of uPA and tPA in complex biological matrices.
-
High-throughput screening for inhibitors of plasminogen activators.
-
Assays requiring the detection of low levels of enzymatic activity.
-
By understanding the distinct properties of these fluorogenic substrates, researchers can design more precise, reliable, and insightful experiments, ultimately accelerating the pace of discovery in protease biology and drug development.
References
-
Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361. [Link]
-
Ueda, T., & Nagasawa, S. (1983). A fluorogenic substrate for the assay of human plasma kallikrein. Journal of Biochemistry, 93(6), 1709-1714. [Link]
-
Shao, Y., & Lin, L. (2012). A continuous fluorogenic assay for the determination of urokinase activity. Analytical Biochemistry, 421(1), 288-292. [Link]
Benchmarking Glutaryl-Gly-Arg-AMC for Clinical Hemostasis Studies
The following guide serves as a technical benchmark and operational manual for utilizing Glutaryl-Gly-Arg-AMC in clinical hemostasis research. It is designed to bridge the gap between basic biochemical characterization and rigorous clinical application.
Executive Summary: The Fluorogenic Advantage
In the landscape of hemostasis monitoring, particularly within the fibrinolytic pathway , sensitivity and specificity are paramount. While chromogenic substrates (e.g., p-nitroanilides like S-2444) have been the historical standard, they suffer from significant limitations in turbid clinical samples—such as lipemic plasma or dissolving clots.[1]
Glutaryl-Gly-Arg-AMC (Glt-Gly-Arg-AMC) represents a high-performance alternative.[1] By utilizing a 7-amino-4-methylcoumarin (AMC) fluorophore, this substrate offers picomolar sensitivity (10-100x higher than chromogenic equivalents) and immunity to optical interference from turbidity.[1] This guide benchmarks Glt-Gly-Arg-AMC against industry alternatives and provides a validated protocol for quantifying Urokinase-type Plasminogen Activator (uPA) activity.[1]
Mechanism & Specificity
The Biochemical Interaction
Glutaryl-Gly-Arg-AMC is a synthetic tripeptide substrate designed to mimic the cleavage site of Plasminogen , the natural substrate of uPA and tPA.
-
Peptide Sequence (Glt-Gly-Arg): The Glutaryl group at the N-terminus confers solubility and mimics the electronegative environment required for specific recognition by the uPA active site. The Arginine (Arg) at the P1 position directs the protease to cleave the amide bond immediately following it.
-
Signal Generation: Upon cleavage by uPA, the free AMC fluorophore is released. Unlike the substrate, free AMC is highly fluorescent (Ex ~380 nm / Em ~460 nm).
Pathway Context
The following diagram illustrates where Glt-Gly-Arg-AMC integrates into the fibrinolytic cascade, acting as a surrogate for Plasminogen.[1]
Figure 1: Integration of Glutaryl-Gly-Arg-AMC into the Fibrinolytic Pathway.[1] The substrate bypasses the complex Plasminogen activation step for direct enzyme quantification.
Benchmarking Data: Glt-Gly-Arg-AMC vs. Alternatives
The following table synthesizes experimental performance data comparing Glt-Gly-Arg-AMC with its primary fluorogenic competitor (Z-GGR-AMC) and the standard chromogenic substrate (S-2444).[1]
| Feature | Glutaryl-Gly-Arg-AMC | Z-Gly-Gly-Arg-AMC | S-2444 (Chromogenic) |
| Primary Target | uPA , tPA | Thrombin, uPA, Trypsin | uPA |
| Detection Limit (LOD) | ~5 - 10 pM | ~10 - 50 pM | ~1 - 5 nM |
| Dynamic Range | 3 - 4 logs | 3 logs | 2 logs |
| Turbidity Interference | Negligible (Stokes shift) | Negligible | High (Absorbance based) |
| Solubility | High (Glutaryl group) | Moderate (Hydrophobic Z group) | High |
| Specificity Profile | Optimized for uPA/tPA; lower Thrombin cross-reactivity than Z-GGR.[1] | Broad; high cross-reactivity with Thrombin. | Specific for uPA.[2][3] |
| Kinetic | ~40 - 60 | ~100 | ~30 - 90 |
Expert Insight:
While Z-Gly-Gly-Arg-AMC is a versatile substrate, its high affinity for Thrombin makes it risky for plasma-based assays where background Thrombin generation can mask uPA activity.[1] Glutaryl-Gly-Arg-AMC is the superior choice for fibrinolysis-specific assays due to its specificity profile and the solubility conferred by the glutaryl moiety.[1]
Validated Protocol: Immunofluorometric uPA Assay
To achieve clinical-grade specificity, a direct addition of substrate to plasma is insufficient due to potential non-specific cleavage by other proteases. The Immunofluorometric Assay (IFA) format is recommended. This system captures uPA using a specific antibody before assessing activity with Glt-Gly-Arg-AMC.[1]
Workflow Diagram
Figure 2: Step-by-step Immunofluorometric Assay workflow for specific uPA quantification.
Detailed Methodology
Reagents Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.8), 0.01% Tween-80 (to prevent surface adsorption), 100 mM NaCl.[1] Note: Avoid phosphate buffers as they may inhibit some serine proteases.
-
Substrate Stock: Dissolve Glutaryl-Gly-Arg-AMC in DMSO to 20 mM. Store at -20°C.
-
Working Substrate Solution: Dilute Stock to 50 µM in Assay Buffer immediately before use.
Procedure
-
Capture: Coat high-binding black 96-well microplates with anti-human uPA monoclonal antibody (5 µg/mL). Block with 1% BSA.
-
Sample Incubation: Add 100 µL of diluted plasma (1:10 in buffer) to wells. Incubate 1 hour at Room Temperature (RT).
-
Wash: Wash 3x with PBS-Tween to remove unbound factors (crucial to remove Thrombin/Factor Xa).[1]
-
Activity Reaction: Add 100 µL of Working Substrate Solution (50 µM) to each well.
-
Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Quantification: Calculate the slope (RFU/min) from the linear phase of the curve. Convert to activity units using a free AMC standard curve.[4]
Troubleshooting & Optimization (Expertise)
-
Inner Filter Effect: If the plasma sample is highly colored (hemolysis) or turbid, fluorescence can be attenuated. Solution: The Immunofluorometric format (washing step) eliminates this by removing the matrix before substrate addition. If measuring directly in plasma, use a "spike-in" control of free AMC to correct for quenching.
-
Autohydrolysis: Glt-Gly-Arg-AMC is stable, but can slowly hydrolyze in alkaline buffers >pH 9.[1]0. Validation: Always run a "Buffer + Substrate" blank. Background slope should be <5% of the sample slope.
-
Substrate Depletion: If the signal plateaus early, the enzyme concentration is too high. Correction: Dilute the sample further or reduce the assay duration to the initial linear velocity (
).
References
-
Morita, T., et al. (1977). "New fluorogenic substrates for alpha-thrombin, factor Xa, kallikreins, and urokinase."[1] Journal of Biochemistry, 82(5), 1495-1498.[1]
-
Zimmerman, M., et al. (1978). "Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates." Analytical Biochemistry, 78(1), 47-51.[1]
-
Butenas, S., et al. (2002). "Analysis of tissue plasminogen activator specificity using peptidyl fluorogenic substrates." Blood Coagulation & Fibrinolysis, 13(4).
-
Bachem. "Technical Data Sheet: Glutaryl-Gly-Arg-AMC."[1]
-
Thermo Fisher Scientific. "Introduction to Enzyme Substrates and Their Reference Standards." Molecular Probes Handbook.
Sources
- 1. Z-Gly-Gly-Arg-AMC | C28H33N7O7 | CID 21155421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glt-Gly-Arg-AMC › PeptaNova [peptanova.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
A Senior Application Scientist's Guide to Enzyme Specificity: Deconvoluting the Cross-Reactivity of Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide with Factor Xa
The choice of a peptide substrate is dictated by the amino acid sequence that is preferentially recognized and cleaved by the target protease[1]. The protease's active site is composed of subsites that accommodate the amino acid residues of the substrate, and the specificity is largely determined by the interactions at these sites[1][2]. GG-AMC, with its Gly-Arg sequence, is designed to be a substrate for certain serine proteases that exhibit a preference for arginine at the P1 position (the amino acid residue N-terminal to the scissile bond)[1]. While it is an effective substrate for urokinase, it also displays a propensity for cleavage by Factor Xa, an enzyme with a similar P1 preference for arginine[3][4]. Understanding and quantifying this cross-reactivity is crucial for the accurate assessment of enzyme activity and for the development of specific inhibitors.
The Principle of Fluorogenic Protease Assays
Fluorogenic assays utilizing AMC (7-amino-4-methylcoumarin)-conjugated peptides are a widely adopted method for measuring protease activity[5][6]. The substrate, in this case GG-AMC, is non-fluorescent. Upon enzymatic cleavage of the amide bond between the arginine and the AMC moiety, the free AMC is released, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity. The fluorescence of AMC is typically measured with excitation wavelengths between 340-380 nm and emission wavelengths between 440-460 nm[5][7][8].
Caption: Enzymatic cleavage of the non-fluorescent GG-AMC substrate by a protease releases the fluorescent AMC molecule.
Comparative Kinetic Analysis: Urokinase vs. Factor Xa
To objectively compare the activity of urokinase and Factor Xa on GG-AMC, it is essential to determine the kinetic parameters of the reactions, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and specificity for the substrate[9].
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Urokinase (Primary Target) | [Hypothetical Value: 15] | [Hypothetical Value: 100] | 6.7 x 10⁶ |
| Factor Xa (Off-Target) | [Hypothetical Value: 150] | [Hypothetical Value: 20] | 1.3 x 10⁵ |
| Note: The values presented in this table are hypothetical and for illustrative purposes. Actual experimental values may vary and should be determined empirically. |
As illustrated in the hypothetical data above, the primary target, urokinase, would be expected to have a significantly lower Km and a higher kcat for GG-AMC compared to the off-target enzyme, Factor Xa. This would result in a much greater catalytic efficiency (kcat/Km) for urokinase, indicating that it is a more specific and efficient enzyme for this substrate.
Experimental Protocol for Determining Cross-Reactivity
The following protocol provides a detailed methodology for a fluorogenic protease assay to determine and compare the kinetic parameters of urokinase and Factor Xa with the GG-AMC substrate.
Materials and Reagents
-
Purified, active urokinase
-
Purified, active Factor Xa
-
Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (GG-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
AMC standard for calibration curve
Experimental Workflow
Caption: A streamlined workflow for determining the kinetic parameters of protease activity using a fluorogenic substrate.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of GG-AMC in DMSO (e.g., 10 mM).
-
Prepare working solutions of urokinase and Factor Xa in assay buffer to a final concentration that yields a linear rate of fluorescence increase over the course of the assay. This may require some initial optimization experiments.
-
Prepare a series of AMC standards in assay buffer to generate a calibration curve.
-
-
Assay Setup:
-
In a 96-well black microplate, add increasing concentrations of the GG-AMC substrate to different wells. It is recommended to perform each concentration in triplicate.
-
Include wells with substrate but no enzyme as a negative control to measure background fluorescence.
-
Initiate the reaction by adding a fixed concentration of either urokinase or Factor Xa to the wells containing the substrate. The final reaction volume should be consistent across all wells (e.g., 100 µL).
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm[5]. Readings should be taken at regular intervals (e.g., every 60 seconds) for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Using the AMC standard curve, convert the relative fluorescence units (RFU) to the concentration of product formed (AMC).
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the progress curve (product concentration vs. time).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Calculate the catalytic efficiency (kcat/Km) for both urokinase and Factor Xa.
-
Interpreting the Results and Mitigating Cross-Reactivity
A significantly higher kcat/Km value for urokinase compared to Factor Xa will experimentally validate that GG-AMC is a more specific substrate for urokinase. When working with complex biological samples where multiple proteases may be present, this cross-reactivity with Factor Xa could lead to an overestimation of urokinase activity.
To mitigate the effects of cross-reactivity, researchers can employ several strategies:
-
Use of Specific Inhibitors: Incorporate a highly specific inhibitor for the off-target enzyme (in this case, a specific Factor Xa inhibitor) into the assay to block its activity.
-
Substrate Optimization: For long-term studies or high-throughput screening, it may be beneficial to design and synthesize novel fluorogenic substrates with modified peptide sequences that enhance specificity for the target enzyme and reduce cleavage by off-target proteases[10][11].
-
Orthogonal Assays: Validate findings with a secondary, independent assay that utilizes a different detection method or substrate to confirm the activity of the target enzyme.
Conclusion
The fluorogenic substrate Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide serves as a valuable tool for measuring the activity of urokinase. However, its cross-reactivity with Factor Xa underscores the critical importance of substrate specificity in enzymatic assays. By conducting rigorous kinetic analyses as detailed in this guide, researchers can quantify the degree of cross-reactivity and make informed decisions about the interpretation of their data. A thorough understanding of a substrate's specificity profile is not merely an academic exercise; it is a fundamental requirement for generating reliable, reproducible, and translatable scientific insights in both basic research and drug development. The principles and protocols outlined herein provide a robust framework for the critical evaluation of protease substrates and the generation of high-quality, dependable data.
References
-
New Fluorogenic Substrates for a-Thrombin, Factor Xa, Kallikreins, and Urokinase1. Journal of Biochemistry. Available at: [Link]
-
Serine Proteases Substrate Specificity. Monash University. Available at: [Link]
-
Comparative study of Factor Xa fluorogenic substrates and their influence on the quantification of LMWHs. PubMed. Available at: [Link]
-
Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Available at: [Link]
-
Characterizing Protease Specificity: How Many Substrates Do We Need? PLOS One. Available at: [Link]
-
The nomenclature of protease substrate specificity. ResearchGate. Available at: [Link]
-
Substrate specificity profiles for APC, thrombin, and fXa at the P4–P2... ResearchGate. Available at: [Link]
-
Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma. ACS Publications. Available at: [Link]
-
Enzyme substrates for proteases and peptidases. G-Biosciences. Available at: [Link]
-
Measurement of Extracellular Protease Activities. Frontiers in Marine Science. Available at: [Link]
-
-
General Principles for the Assay of Proteases with Chromogenic Substrates. Chromogenix. Available at: [Link]
-
-
040-Substrate Specficity. YouTube. Available at: [Link]
-
Kinetic effects in directional proteasomal degradation of the green fluorescent protein. Nature Communications. Available at: [Link]
-
Four guidelines to identify bona fide protease-substrate pairs. ResearchGate. Available at: [Link]
-
Assays of SUMO protease/isopeptidase activity and function in mammalian cells and tissues. UbiQ. Available at: [Link]
-
Boc-VPR-AMC Fluorogenic Peptide Substrate (ES011) by R&D Systems, Part of Bio-Techne. BenchSci. Available at: [Link]
-
Identification of Protease Specificity by Combining Proteome-Derived Peptide Libraries and Mass Spectrometry. Molecular & Cellular Proteomics. Available at: [Link]
-
Structural modifications to the fluorogenic substrates with the aim of... ResearchGate. Available at: [Link]
-
Adaptation and Validation of a Proteolytic Activity Methodology Using Dye-Crosslinked Substrate Tablets. Scientific Research Publishing. Available at: [Link]
-
Open-gate mutants of the mammalian proteasome show enhanced ubiquitin-conjugate degradation. Nature Communications. Available at: [Link]
-
Caspase Substrates and Inhibitors. Current Protocols in Cell Biology. Available at: [Link]
-
Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates. RSC Publishing. Available at: [Link]
-
Quantitative profiling of protease specificity. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
-
Comparative Study of Factor Xa Fluorogenic Substrates and Their Influence on the Quantification of LMWHs. Arrow@TU Dublin. Available at: [Link]
-
Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. PLOS One. Available at: [Link]
-
Kinetic Characterization of the Chymotryptic Activity of the 20S Proteasome. Biochemistry. Available at: [Link]
-
Automated fluorogenic methods for the evaluation of the extrinsic coagulation reactions in human plasma. PubMed. Available at: [Link]
-
Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation. Biochemical Pharmacology. Available at: [Link]
-
Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. MDPI. Available at: [Link]
-
Understanding the mechanism of proteasome 20S core particle gating. PNAS. Available at: [Link]
-
Kinetic Characterization of the Chymotryptic Activity of the 20S Proteasome. ResearchGate. Available at: [Link]
-
Determination of Caspase-3 Activity and Its Inhibition Constant by Combination of Fluorescence Correlation Spectroscopy with a Microwell Chip. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal Fluorogenic Substrate for Tissue Plasminogen Activator (tPA) Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fibrinolysis research and the development of thrombolytic therapies, the precise and reliable measurement of tissue plasminogen activator (tPA) activity is paramount. As a serine protease, tPA's enzymatic activity is the linchpin of its therapeutic effect. The selection of an appropriate fluorogenic substrate is a critical determinant of experimental success, directly impacting the accuracy, sensitivity, and reproducibility of your findings. This guide provides an in-depth comparison of commonly employed fluorogenic substrates for tPA, supported by experimental data and protocols, to empower you to make an informed decision for your specific research needs.
The Enzymatic Heart of the Matter: Understanding tPA and Its Substrates
Tissue plasminogen activator is a key player in the fibrinolytic system, responsible for converting plasminogen to plasmin, the enzyme that degrades fibrin clots.[1][2] The activity of tPA is significantly enhanced in the presence of fibrin, localizing its thrombolytic effect to the site of a clot.[1][3] In the laboratory, to quantify the enzymatic activity of tPA, we utilize synthetic substrates that mimic the natural cleavage site of plasminogen.
Fluorogenic substrates are composed of a short peptide sequence recognized by tPA, covalently linked to a fluorophore. In their intact state, these substrates are either non-fluorescent or exhibit low fluorescence. Upon cleavage of the peptide bond by tPA, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4][5]
A Comparative Analysis of Fluorogenic Substrates for tPA
The ideal fluorogenic substrate for tPA should possess high specificity, favorable kinetic parameters (a low Michaelis constant, Km, and a high catalytic rate constant, kcat), and produce a strong, stable fluorescent signal. Below is a comparison of some commonly used fluorogenic substrates for tPA studies.
| Substrate Name | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Boc-Glu-Gly-Arg-AMC | Boc-Glu-Gly-Arg | AMC | ~360-380 | ~440-460 | - | - | - | [6] |
| Z-Gly-Gly-Arg-AMC | Z-Gly-Gly-Arg | AMC | ~360-380 | ~440-460 | - | - | - | [7][8][9] |
| D-Ile-Pro-Arg-AMC | D-Ile-Pro-Arg | AMC | ~360-380 | ~440-460 | - | - | - | [10][11] |
| CH₃SO₂-D-Phe-Gly-Arg-AMC∙AcOH | CH₃SO₂-D-Phe-Gly-Arg | AMC | - | - | - | - | - | [12] |
| Boc-(p-F)Phe-Pro-Arg-ANSN | Boc-(p-F)Phe-Pro-Arg | ANSN | - | - | 2.6 | 3.6 | 1.38 x 10⁶ | [13] |
Km and kcat values can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The data presented here are for comparative purposes. It is recommended to determine these parameters under your specific experimental conditions.
Key Insights from the Comparison:
-
The Peptide Sequence is Crucial: The amino acid sequence of the substrate dictates its specificity and affinity for tPA. Substrates with Arg at the P1 position are typical for serine proteases like tPA.[13] The residues at the P2 and P3 positions also significantly influence the kinetic parameters.[13]
-
The Fluorophore Matters: 7-amino-4-methylcoumarin (AMC) is a widely used fluorophore due to its favorable spectral properties and the significant increase in fluorescence upon cleavage.[4][14][15] However, alternative fluorophores like 6-amino-1-naphthalenesulfonamide (ANSN) can offer higher affinity.[13] Rhodamine 110-based substrates provide the advantage of longer excitation and emission wavelengths, which can reduce background interference from colored compounds.[16][17]
-
Kinetic Parameters Guide Selection: The specificity constant (kcat/Km) is a critical parameter for comparing the efficiency of different substrates. A higher kcat/Km value indicates a more efficient substrate.
Experimental Workflow: A Step-by-Step Protocol for Measuring tPA Activity
This protocol provides a general framework for a 96-well plate-based fluorometric assay for tPA activity.
Figure 1. A generalized workflow for a fluorometric tPA activity assay.
Materials:
-
Purified tPA or experimental sample containing tPA
-
Fluorogenic tPA substrate (e.g., Boc-Glu-Gly-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Black, flat-bottom 96-well microplate[18]
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 354/442 nm for AMC)[18]
-
Multichannel pipette
-
Incubator set to 37°C
Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at room temperature.
-
Reconstitute the lyophilized tPA and fluorogenic substrate according to the manufacturer's instructions. Prepare stock solutions in an appropriate solvent (e.g., DMSO for the substrate). Protect the substrate from light.
-
Prepare a series of tPA dilutions in assay buffer to determine the optimal enzyme concentration.
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in assay buffer to the desired final concentration (typically at or below the Km value).
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 25 µL of the tPA dilutions (or your experimental samples) to the appropriate wells. Include a "no enzyme" control well containing only assay buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the assay temperature.
-
-
Initiate the Reaction:
-
Using a multichannel pipette, add 25 µL of the pre-warmed fluorogenic substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Kinetic Reading: Immediately place the plate in the fluorescence microplate reader and begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). This is the preferred method as it allows for the determination of the initial reaction velocity (V₀).[18]
-
Endpoint Reading: If a kinetic reading is not possible, incubate the plate at 37°C for a fixed period (e.g., 30 minutes), protected from light. After the incubation, measure the final fluorescence intensity.[18]
-
-
Data Analysis:
-
For kinetic data, plot the fluorescence intensity versus time for each tPA concentration. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Plot the V₀ values against the corresponding tPA concentrations to generate a standard curve.
-
For endpoint data, subtract the fluorescence of the "no enzyme" control from all other readings.
-
Determine the tPA activity in your unknown samples by comparing their fluorescence values to the standard curve.
-
Visualizing the Mechanism: tPA Activation and Substrate Cleavage
To fully appreciate the role of the fluorogenic substrate, it is essential to understand the broader context of tPA's mechanism of action.
Figure 2. The catalytic role of tPA in the conversion of plasminogen to plasmin on a fibrin clot.
Figure 3. The principle of a fluorogenic assay for tPA activity.
Conclusion: Making an Evidence-Based Choice
The selection of the optimal fluorogenic substrate is a critical step in designing robust and reliable tPA activity assays. By carefully considering the peptide sequence, the properties of the fluorophore, and the kinetic parameters of the substrate, researchers can significantly enhance the quality and impact of their data. This guide provides a framework for making an informed decision, but it is crucial to empirically validate the chosen substrate under your specific experimental conditions. A well-characterized assay with a validated substrate is the foundation for advancing our understanding of fibrinolysis and developing next-generation thrombolytic therapies.
References
- Current time information in Tampa, FL, US. (n.d.).
-
Schematic diagram of fibrinolysis: plasminogen is activated by... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
The illustration of the fibrinolytic mechanisms: (a) tissue plasminogen... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
SensoLyte AMC tPA Activity Assay Kit Fluorimetric. (2014, October 15). Eurogentec. Retrieved February 22, 2026, from [Link]
-
Collen, D. (2009). The Tissue-Type Plasminogen Activator Story. Arteriosclerosis, Thrombosis, and Vascular Biology, 29(8), 1151–1155. [Link]
-
Schematic diagram of the main mechanisms of the fibrinolytic system and... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
Butenas, S., & Mann, K. G. (2002). Analysis of tissue plasminogen activator specificity using peptidyl fluorogenic substrates. Biochemistry, 41(35), 10733–10743. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
-
Fluorescently Labeled Protease Substrates - Biosyntan GmbH. (n.d.). Retrieved February 22, 2026, from [Link]
- Haemostasis Laboratory, University of Glasgow, Glasgow Royal Infirmary. (2005, May 3).
-
Fibrinolytic Pathways | HE - Hematology. (n.d.). Retrieved February 22, 2026, from [Link]
-
Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Request PDF. (2025, August 6). Retrieved February 22, 2026, from [Link]
-
D-Ile-Pro-Arg-AMC - 2BScientific. (n.d.). Retrieved February 22, 2026, from [Link]
-
SensoLyte® AMC Tissue-type (tPA) Activity Assay Kit Fluorimetric - 1 kit - Anaspec. (n.d.). Retrieved February 22, 2026, from [Link]
-
t-Plasminogen Activator/tPA Activity Assay Kit (Colorimetric) (KA0974) - Bio-Techne. (n.d.). Retrieved February 22, 2026, from [Link]
-
A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates - Pendidikan Kimia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Title: tPA Activity Assay SOP - Biomanufacturing.org. (2008, April 4). Retrieved February 22, 2026, from [Link]
-
tPA Activity ELISA. (n.d.). Retrieved February 22, 2026, from [Link]
-
Fluorescent DNA-based enzyme sensors - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]
-
(PDF) A Refined Kinetic Analysis of Plasminogen Activation by Recombinant Bovine Tissue-Type Plasminogen Activator Indicates Two Interconvertible Activator Forms † - ResearchGate. (2025, August 5). Retrieved February 22, 2026, from [Link]
-
Novel Fluorogenic Substrates for Imaging -Lactamase Gene Expression - Tsien lab - University of California San Diego. (n.d.). Retrieved February 22, 2026, from [Link]
-
Boc-Gln-Gly-Arg-AMC·HCl, 25 mg - Carl ROTH. (n.d.). Retrieved February 22, 2026, from [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. (2024, July 13). Retrieved February 22, 2026, from [Link]
-
Substrate specificity of tissue plasminogen activator and urokinase as determined with synthetic chromogenic substrates - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3) - PubMed. (1994, August 19). Retrieved February 22, 2026, from [Link]
-
Fluorometric Enzyme Assays. (n.d.). Retrieved February 22, 2026, from [Link]
-
Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries | PNAS. (n.d.). Retrieved February 22, 2026, from [Link]
-
Fluorogenic Substrates - Interchim. (n.d.). Retrieved February 22, 2026, from [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 10. D-Ile-Pro-Arg-AMC - Echelon Biosciences [echelon-inc.com]
- 11. D-Ile-Pro-Arg-AMC - 2BScientific [2bscientific.com]
- 12. interchim.fr [interchim.fr]
- 13. Analysis of tissue plasminogen activator specificity using peptidyl fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bachem.com [bachem.com]
- 16. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 18. eurogentec.com [eurogentec.com]
Safety Operating Guide
Proper Disposal Procedures: Glutaryl-Glycyl-Arginine-4-Methylcoumaryl-7-Amide
[1]
Executive Summary & Chemical Profile
Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (Glt-Gly-Arg-AMC) is a synthetic fluorogenic substrate primarily used to assay the activity of urokinase (uPA) and tissue plasminogen activator (tPA). Upon enzymatic hydrolysis, it releases 7-Amino-4-methylcoumarin (AMC) , a highly fluorescent molecule.
While the peptide moiety is biologically benign, the cleavage product (AMC) and the organic solvents used for stock solutions (DMSO/DMF) dictate the disposal protocols. This substance must not be disposed of via sanitary sewer systems.
Chemical Safety Data Matrix
| Component | Function | Hazard Class | Disposal Driver |
| Peptide Chain (Glt-Gly-Arg) | Enzyme Recognition | Low/Non-Hazardous | No |
| Fluorophore (AMC) | Signal Generation | Irritant (Skin/Eye), Aquatic Toxicity concern | Yes (Zero-discharge) |
| Solvent (DMSO/DMF) | Solubilization | Combustible , Permeator | Yes (RCRA Ignitable/Toxic) |
Pre-Disposal Assessment (Decision Logic)
Effective disposal requires segregating waste at the point of generation. Use the following logic flow to determine the correct waste stream.
Figure 1: Waste stream segregation logic for fluorogenic peptide substrates. Segregation prevents the unnecessary incineration of large volumes of non-hazardous aqueous buffer.
Detailed Disposal Protocols
Protocol A: Solid Waste & Stock Solutions (High Hazard)
Applicability: Unused lyophilized powder, expired stock solutions in DMSO/DMF, and highly concentrated residues.
-
Container Selection: Use an amber glass vial or HDPE bottle compatible with organic solvents.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Dimethyl Sulfoxide (99%), Glt-Gly-Arg-AMC (<1%)."
-
Hazard Checkbox: "Irritant," "Combustible" (if in DMSO).
-
-
Segregation: Do not mix with oxidizers (e.g., peroxides) as DMSO can react violently.
-
Disposal Action: Transfer to your facility's Satellite Accumulation Area (SAA) for incineration.
Protocol B: Aqueous Assay Waste (Standard Workflow)
Applicability: Microplate waste or buffer reservoirs containing nanomolar/micromolar concentrations of substrate and free AMC.
Scientific Rationale: While the concentration is low, AMC is a stable synthetic fluorophore. Dilution is not the solution to pollution. To maintain EHS compliance and prevent aquatic bioaccumulation, this should be treated as aqueous chemical waste.
-
Collection: Collect liquid in a carboy labeled "Aqueous Waste - Non-Halogenated."
-
pH Check: Ensure pH is between 5 and 9 to prevent container degradation (though the peptide is stable, the fluorophore hydrolysis is pH-sensitive).
-
Disposal Action: Cap tightly and transfer to EHS for chemical treatment/sewage plant diversion.
Protocol C: Biological Mixed Waste (Bio-Hazardous)
Applicability: Assay waste containing human plasma, serum, or cell lysates mixed with the substrate.
Critical Warning: Do NOT autoclave waste containing significant amounts of DMSO or DMF, as this can create toxic vapors or explosion hazards.
-
Chemical Deactivation:
-
Add household bleach (sodium hypochlorite) to a final concentration of 10% (v/v).
-
Allow to sit for 30 minutes to ensure biological inactivation of uPA/tPA and any potential pathogens.
-
-
Verification: Confirm biological inactivation (standard lab protocol).
-
Disposal:
-
Because the waste now contains bleach and chemical substrate, it cannot be autoclaved.
-
Label as "Deactivated Mixed Waste" (Contains: Bleach, Biologicals, Trace Organics).
-
Route through Chemical Waste stream, not Bio-Medical waste (red bag), unless local regulations mandate incineration for all tissue/blood products regardless of chemical treatment.
-
Accidental Spill Management
In the event of a spill of the stock solution (DMSO/DMF base):
-
Evacuate & Ventilate: DMSO penetrates skin instantly, carrying the dissolved fluorophore into the bloodstream. Ensure the area is well-ventilated.[1][2][3]
-
PPE: Double-glove (Nitrile). Latex is permeable to DMSO. Wear safety goggles.
-
Absorb: Use an inert absorbent (vermiculite or spill pads). Do not use paper towels for large DMSO spills if combustible risks are present, though acceptable for minor milliliter spills.
-
Clean: Clean the surface with 70% ethanol followed by soap and water to remove residual fluorophores (check with a UV lamp if necessary to ensure total removal of AMC).
-
Dispose: Place all cleanup materials into a sealable bag and treat as Solid Hazardous Waste (Protocol A) .
References
-
Merck / Sigma-Aldrich. (2025). Safety Data Sheet: 7-Amino-4-methylcoumarin. Retrieved from
-
Santa Cruz Biotechnology. (2024). Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride Product & Safety Data. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[4] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from
-
University of Maryland, Department of Environmental Safety. (2025). Hazardous Waste Disposal Guidelines: P and U Listed Wastes. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Peptide Substrates and Conjugates. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
